CARBAMOYL-DL-ALA-OH
Overview
Description
N-Carbamoyl-Alanine is an organic compound belonging to the class of N-carbamoyl-alpha amino acids. It is characterized by the presence of a carbamoyl group attached to the terminal nitrogen atom of an alpha amino acid.
Mechanism of Action
Target of Action
N-Carbamoyl-Alanine primarily targets Peroxiredoxin-2 (PRDX2) . PRDX2 is an enzyme that plays a crucial role in protecting cells from oxidative damage by eliminating reactive oxygen species .
Mode of Action
N-Carbamoyl-Alanine interacts with its target, PRDX2, by inhibiting its function . This inhibition results in an increased level of total reactive oxygen species (ROS) in the cells .
Biochemical Pathways
The inhibition of PRDX2 by N-Carbamoyl-Alanine affects the cellular response to oxidative stress . Under normal conditions, PRDX2 helps to eliminate ROS, preventing DNA damage. When prdx2 is inhibited, ros levels increase, leading to dna dsbs . This process is particularly impactful in cells with defects in the checkpoint kinase 2 (CHEK2), a key player in DNA repair .
Result of Action
The inhibition of PRDX2 by N-Carbamoyl-Alanine leads to an increase in ROS levels, causing DNA DSBs . In cells with functional CHEK2, these DSBs can be repaired. In chek2-null cells, these dsbs persist, leading to cell death due to persistent dna damage . This selective toxicity towards CHEK2-null cells makes N-Carbamoyl-Alanine a potential therapeutic agent for cancers with CHEK2 defects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamoyl-Alanine can be synthesized through several methods. One common approach involves the reaction of alanine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carbamoyl group .
Industrial Production Methods: In industrial settings, the production of N-Carbamoyl-Alanine often involves large-scale synthesis techniques. One such method includes the use of amino acid N-carboxyanhydrides (NCAs) as intermediates. The NCAs are prepared through the reaction of amino acids with phosgene or its derivatives, followed by cyclization . This method allows for the efficient production of N-Carbamoyl-Alanine on a large scale.
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-Alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert N-Carbamoyl-Alanine into its reduced forms.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Carbamoyl-Alanine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in enzymatic reactions.
Medicine: N-Carbamoyl-Alanine is investigated for its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of optically pure amino acids and derivatives, which are important in pharmaceuticals and biotechnology
Comparison with Similar Compounds
3-Ureidopropionic Acid:
N-Carbamoylaspartic Acid: This compound contains a carbamoyl group attached to aspartic acid and is involved in the biosynthesis of pyrimidines.
Uniqueness: N-Carbamoyl-Alanine is unique due to its specific structure and the presence of the carbamoyl group on the alpha amino acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(carbamoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWEUMSEVLFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330095 | |
Record name | N-Carbamyl-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77340-50-2 | |
Record name | N-Carbamyl-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(carbamoylamino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic lethal interaction between CHEK2 and PRDX2 in colorectal cancer?
A2: The research highlights a synthetic lethal (SL) interaction between CHEK2 and PRDX2 in CRC cells [, ]. This means that while the loss of either CHEK2 or PRDX2 alone may not be lethal to the cell, the simultaneous inhibition of both leads to cell death. This SL interaction can be exploited for targeted cancer therapy. Specifically, by using NCA to inhibit PRDX2 in CHEK2-deficient CRC cells, selective killing of these cancer cells can be achieved [, ].
Q2: How is the efficacy of N-Carbamoyl-Alanine enhanced for the treatment of CHEK2-null colorectal cancer cells?
A3: One study investigated the use of chitosan nanoparticles as a delivery system for NCA []. NCA encapsulated in these nanoparticles (NCA-Chit NPs) demonstrated enhanced efficacy compared to free NCA. The chitosan nanoformulation improved the delivery of NCA to the target cells, leading to approximately 8 times greater efficacy in killing CHEK2-null HCT116 cells compared to free NCA []. This highlights the potential of nanoformulations for improving drug delivery and therapeutic efficacy.
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